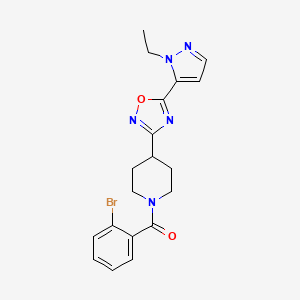![molecular formula C17H12F2N4O2 B2919747 1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1007923-63-8](/img/structure/B2919747.png)
1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound that belongs to the class of triazoles. . This particular compound features a pyrrolo[3,4-d][1,2,3]triazole core, which is a fused ring system combining a pyrrole and a triazole ring, and is substituted with a benzyl group and a difluorophenyl group.
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazoles, a class of compounds to which our molecule belongs, are capable of binding in the biological system with a variety of enzymes and receptors . This broad interaction profile allows them to exhibit a wide range of biological activities.
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond . This structural similarity might play a role in its interaction with its targets.
Biochemical Pathways
Compounds with a 1,2,3-triazole core have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
1,2,3-triazoles have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . This suggests that the compound could have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can be achieved through a multi-step process involving cycloaddition reactions. One common approach involves the use of primary amines, 1,3-dicarbonyl compounds, and tosyl azide as starting materials. The reaction proceeds via a cycloaddition mechanism under metal-free conditions, often promoted by acetic acid . Another method involves the reduction of ester functional groups to aldehydes using lithium tri-tert-butoxyaluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of environmentally friendly solvents such as water and weak bases like TMEDA (tetramethylethylenediamine) can enhance the sustainability of the process . Additionally, optimizing reaction conditions to achieve high yields and regioselectivity is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ester groups to aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium tri-tert-butoxyaluminum hydride is used for reducing ester groups to aldehydes.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce aldehydes .
Scientific Research Applications
1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and anticancer agent Triazole derivatives have shown effective cytotoxic activity against various cancer cell lines.
Biology: It is used in biological studies to understand its interactions with enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,4,5-trisubstituted 1,2,3-triazoles: These compounds share a similar triazole core and exhibit comparable biological activities.
1,5-disubstituted 1,2,3-triazoles: These analogues have been studied for their anticancer properties and are structurally related to the compound .
Uniqueness
1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and difluorophenyl groups enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets .
Properties
IUPAC Name |
3-benzyl-5-(3,4-difluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2/c18-12-7-6-11(8-13(12)19)23-16(24)14-15(17(23)25)22(21-20-14)9-10-4-2-1-3-5-10/h1-8,14-15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAQZKYHYTUPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2919666.png)

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2919669.png)
![3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2919671.png)
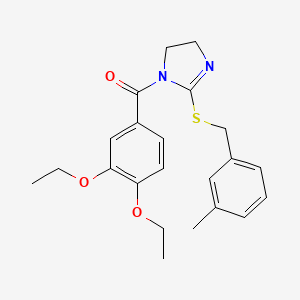

![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea](/img/structure/B2919679.png)
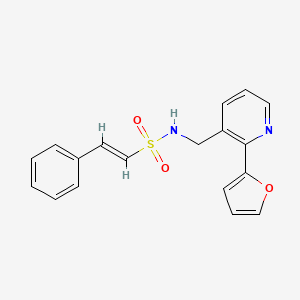
![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)
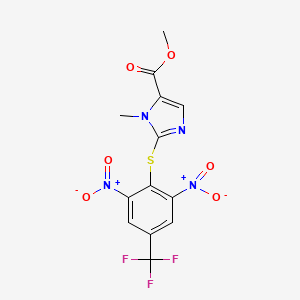
![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)
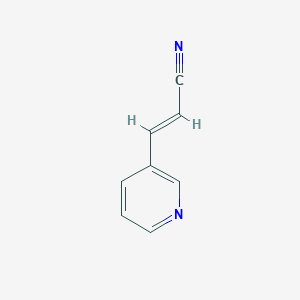
![N-[3-(morpholin-4-yl)propyl]-2,2-diphenylacetamide](/img/structure/B2919686.png)
